molecular formula C21H17FN2 B5598694 2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole

2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole

Cat. No. B5598694
M. Wt: 316.4 g/mol
InChI Key: KMIHSPYTYZNYAV-UHFFFAOYSA-N
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Description

2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the benzimidazole class of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific target molecules in the body. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole in lab experiments is its potent biological activity. This compound has been shown to exhibit a range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Like many other bioactive compounds, 2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another potential direction is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of 2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole involves the condensation of 4-fluorobenzylamine with o-phenylenediamine in the presence of benzyl chloride. This reaction leads to the formation of the desired product in good yield.

Scientific Research Applications

2-benzyl-1-(4-fluorobenzyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral activities. This compound has also been found to exhibit potent inhibitory effects on certain enzymes, such as tyrosine kinases and topoisomerases.

properties

IUPAC Name

2-benzyl-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIHSPYTYZNYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.